REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(=[O:3])[CH3:2].C(Cl)(C([Cl:18])=O)=O>C1COCC1>[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:18])=[O:8])(=[O:3])[CH3:2]
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
(reflux, 1.5 h)
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |